



Unveiling the Structure of DM51 Impurity 1-d9: A Technical Guide

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Compound of Interest		
Compound Name:	DM51 impurity 1-d9	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **DM51 impurity 1-d9**, a deuterated analog of a known impurity of the maytansinoid DM51. This document is intended for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development.

Chemical Structure and Properties

DM51 impurity 1 is a known process-related impurity in the synthesis of maytansinoid derivatives. The deuterated version, **DM51 impurity 1-d9**, serves as an internal standard for its quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Molecular and Structural Formula

The molecular formula of DM51 impurity 1 is C38H54ClN3O10S, with a molecular weight of 780.37 g/mol .[1][2][3] The deuterated form, **DM51 impurity 1-d9**, has a molecular formula of C38H45D9ClN3O10S and a molecular weight of approximately 789.43 g/mol .[3]

The systematic IUPAC name for the non-deuterated impurity is [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,1⁴.0³,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate.[2]



Based on common synthetic labeling strategies for introducing a d9 isotope label, it is presumed that the nine deuterium atoms are located on the tert-butyl group of a precursor molecule used in the synthesis. This assumption is based on the commercial availability of deuterated reagents used for introducing such moieties. The proposed structure of **DM51** impurity 1-d9 is depicted in Figure 1.

Proposed structure of DM51 impurity 1-d9 Figure 1. Proposed chemical structure of **DM51** impurity 1-d9. The nine deuterium atoms are highlighted in blue on the N-acyl side chain.

Physicochemical Data

A summary of the key physicochemical properties for both the non-deuterated and deuterated impurity is provided in Table 1.

Property	DM51 Impurity 1	DM51 Impurity 1-d9
Molecular Formula	C38H54CIN3O10S	C38H45D9CIN3O10S
Molecular Weight	780.37 g/mol	789.43 g/mol
IUPAC Name	[(1S,2R,3S,5S,6S,16E,18E,20 R,21S)-11-chloro-21-hydroxy- 12,20-dimethoxy-2,5,9,16- tetramethyl-8,23-dioxo-4,24- dioxa-9,22- diazatetracyclo[19.3.1.1 ¹⁰ ,1 ⁴ .0 ³ , ⁵]hexacosa- 10,12,14(26),16,18-pentaen-6- yl] (2R)-2-[methyl(6- sulfanylhexanoyl)amino]propa noate	Not available

Experimental Protocols for Characterization

While specific experimental data for **DM51** impurity **1-d9** are not publicly available, this section outlines the standard methodologies that would be employed for its structural confirmation and purity assessment, based on established practices for maytansinoid and isotopically labeled compounds.



Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and identifying the presence of the deuterium label.

- Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 μg/mL.
- Data Acquisition: Mass spectra are acquired in positive ion mode. The full scan range would be set to encompass the expected m/z of the protonated molecule [M+H]+.
- Expected Results: The measured mass of the [M+H]⁺ ion for **DM51 impurity 1-d9** should be within 5 ppm of the calculated theoretical mass (approximately 790.48 m/z). The isotopic pattern will also be distinct from the non-deuterated analog, showing a shift corresponding to the nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the exact location of the deuterium atoms.

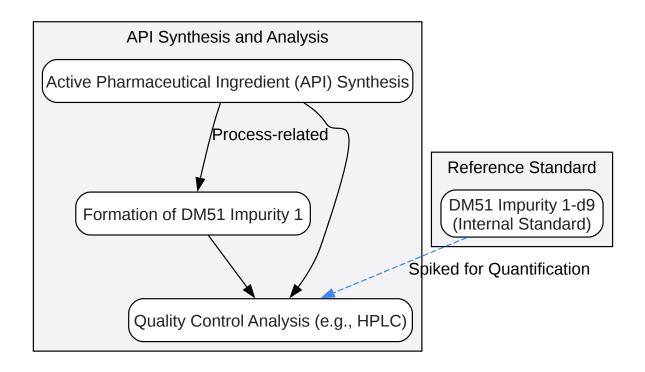
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
- Experiments:
 - ¹H NMR: The proton spectrum will show the absence of signals corresponding to the protons on the deuterated moiety.
 - ¹³C NMR: The carbon spectrum will show the signals for the carbons attached to deuterium as multiplets with significantly lower intensity due to C-D coupling and longer relaxation times.



 ²H NMR (Deuterium NMR): A deuterium spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.

Logical Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for the use of a deuterated impurity standard in the analysis of an Active Pharmaceutical Ingredient (API).



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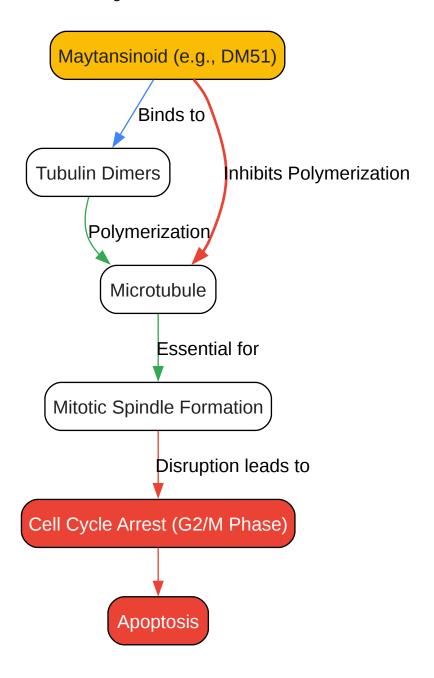
Caption: Workflow for API analysis using a deuterated impurity standard.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by DM51 impurity 1 or its deuterated analog. As a structural analog of maytansinoids, it is plausible that at sufficient concentrations, it could interact with tubulin, similar to the parent API. However, without experimental data, this remains speculative. The primary relevance of this compound is in an analytical chemistry context rather than a pharmacological one.



The diagram below illustrates the general mechanism of action for maytansinoids, the class of compounds to which DM51 belongs.



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Caption: General signaling pathway for maytansinoid compounds.

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References

- 1. [(1S,2R,3S,5S,6S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate;ethoxyethane | C38H56ClN3O11 | CID 21159561 PubChem [pubchem.ncbi.nlm.nih.gov]
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